2-Hydrazino-5-phenylpyrimidine Scaffold vs. 4-Hydrazino-5-phenylpyrimidine: CoMSIA Hydrogen-Bond Donor Field Contribution to FAK Binding
In a 3D-QSAR study of 31 pyrimidine-based FAK inhibitors, the CoMSIA/HD (Hydrophobic/Donor) model revealed that the hydrogen-bond donor field has a more significant impact on bioactivity than steric or acceptor fields. The 2-hydrazino-5-phenylpyrimidine core places the terminal -NH₂ donor at a spatial position that aligns with the favored donor contour region near FAK residue Cys502. By contrast, the 4-hydrazino-5-phenylpyrimidine isomer (CAS 56162-61-9) projects the donor group into a disfavored region, as confirmed by the contour map analysis [1]. The CoMSIA model exhibited robust predictive power with Q² = 0.699, R² = 0.931, and R²_test = 0.815, passing all validation parameters [1].
| Evidence Dimension | Position of hydrogen-bond donor group relative to CoMSIA donor field contour map |
|---|---|
| Target Compound Data | 2-hydrazino-5-phenylpyrimidine core: terminal -NH₂ aligns with favorable donor contour region near Cys502 |
| Comparator Or Baseline | 4-hydrazino-5-phenylpyrimidine (CAS 56162-61-9): donor group projected into disfavored region |
| Quantified Difference | Favorable vs. unfavorable donor field alignment; CoMSIA model Q² = 0.699, R² = 0.931 |
| Conditions | CoMSIA/HD 3D-QSAR model built on 31 pyrimidine FAK inhibitors; FAK PDB 6I8Z |
Why This Matters
Procuring the 2-hydrazino isomer is essential to maintain the hydrogen-bond donor pharmacophore validated by 3D-QSAR; the 4-hydrazino isomer is predicted to have inferior FAK binding based on the same model.
- [1] El Bahi, S. et al. (2023) Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. New J. Chem., 47, 12816-12829. View Source
